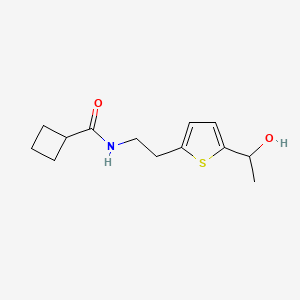![molecular formula C18H18ClN3OS B2650087 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-4-yl)methyl]propanamide CAS No. 941892-50-8](/img/structure/B2650087.png)
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-4-yl)methyl]propanamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-4-yl)methyl]propanamide can be achieved through various synthetic pathways. One common method involves the reaction of 6-chloro-4-methyl-1,3-benzothiazole with 2-methyl-N-[(pyridin-4-yl)methyl]propanamide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-4-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar structure but different functional groups.
2,4-Disubstituted thiazoles: Share the benzothiazole core but have different substituents.
Uniqueness
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-4-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-11(2)17(23)22(10-13-4-6-20-7-5-13)18-21-16-12(3)8-14(19)9-15(16)24-18/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUWNNZXLKGNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2650005.png)
![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2650006.png)
![(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride](/img/structure/B2650008.png)
![4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine](/img/structure/B2650013.png)
![10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2650014.png)



![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)
![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)


![2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650027.png)
